
Nafarelin acetate
Vue d'ensemble
Description
La nafaréline (acétate) est un analogue synthétique décapeptidique de l'hormone de libération des gonadotrophines (GnRH). Elle est principalement utilisée sous forme de spray nasal pour le traitement de l'endométriose et de la puberté précoce centrale. La nafaréline (acétate) agit en stimulant initialement puis en supprimant la libération des gonadotrophines, de l'hormone lutéinisante (LH) et de l'hormone folliculo-stimulante (FSH) de l'hypophyse .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La nafaréline (acétate) est synthétisée par synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. La synthèse implique l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Les étapes clés incluent :
Couplage : Les acides aminés sont couplés à l'aide de réactifs carbodiimides.
Déprotection : Les groupes protecteurs sont éliminés à l'aide d'acide trifluoroacétique.
Clivage : Le peptide est clivé de la résine et purifié.
Méthodes de production industrielle
Dans les milieux industriels, la production de nafaréline (acétate) implique une SPPS à grande échelle, suivie d'une chromatographie liquide haute performance (HPLC) pour la purification. Le produit final est ensuite lyophilisé pour obtenir une forme poudre stable .
Analyse Des Réactions Chimiques
Types de réactions
La nafaréline (acétate) subit plusieurs types de réactions chimiques, notamment :
Hydrolyse : Les liaisons peptidiques peuvent être hydrolysées en milieu acide ou basique.
Oxydation : Le résidu méthionine dans le peptide peut être oxydé en méthionine sulfoxyde.
Réduction : Les ponts disulfures, s'ils sont présents, peuvent être réduits en thiols.
Réactifs et conditions courantes
Hydrolyse : Solutions acides ou basiques.
Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.
Réduction : Dithiothréitol (DTT) ou autres agents réducteurs.
Principaux produits formés
Hydrolyse : Fragments peptidiques plus courts.
Oxydation : Peptides contenant de la méthionine sulfoxyde.
Réduction : Peptides contenant des thiols.
Applications de recherche scientifique
La nafaréline (acétate) a un large éventail d'applications de recherche scientifique :
Chimie : Utilisée comme modèle peptidique pour étudier la synthèse et la dégradation des peptides.
Biologie : Étudiée pour son rôle dans la régulation des hormones reproductives.
Médecine : Utilisée dans des études cliniques pour le traitement de l'endométriose, de la puberté précoce centrale et d'autres affections liées aux hormones.
Industrie : Employée dans le développement de systèmes d'administration de médicaments à libération contrôlée
Mécanisme d'action
La nafaréline (acétate) agit comme un agoniste puissant de l'hormone de libération des gonadotrophines (GnRH). Après administration, elle stimule initialement la libération de LH et de FSH par l'hypophyse, ce qui entraîne une augmentation temporaire de la stéroïdogenèse gonadique. Avec des doses répétées, elle désensibilise les récepteurs GnRH, ce qui entraîne une diminution de la sécrétion des stéroïdes gonadiques. Cette suppression des stéroïdes gonadiques conduit aux effets thérapeutiques observés dans des affections comme l'endométriose et la puberté précoce centrale .
Applications De Recherche Scientifique
Clinical Applications
1. Endometriosis
- Mechanism : Nafarelin acetate reduces estrogen levels by inhibiting gonadotropin release, thereby alleviating the symptoms associated with endometriosis.
- Dosage : The typical dosage for endometriosis treatment is 200 µg administered intranasally twice daily .
- Case Study : A placebo-controlled study demonstrated significant improvements in pain and quality of life among women treated with nafarelin compared to those receiving placebo .
2. Precocious Puberty
- Mechanism : In cases of gonadotropin-dependent precocious puberty, this compound effectively suppresses premature sexual maturation by lowering gonadotropin levels.
- Dosage : Treatment typically involves 800 to 1200 µg per day administered intranasally .
- Case Study : A study involving 15 girls showed a marked decrease in estradiol levels and growth velocity over six months of treatment, indicating effective management of precocious puberty symptoms .
3. Assisted Reproductive Technologies (ART)
- Role in IVF : Nafarelin is utilized for ovarian stimulation during IVF cycles, helping to control hormone levels and optimize follicular development.
- Comparison Studies : Research comparing nafarelin with other GnRH agonists has shown its efficacy in achieving better outcomes in controlled ovarian stimulation protocols .
- Data Table : Below is a summary of findings from various studies comparing nafarelin with other treatments in IVF settings.
Additional Applications
4. Management of Uterine Fibroids
Nafarelin has been explored for its potential to reduce the size of uterine fibroids by lowering estrogen levels, thus alleviating symptoms such as heavy menstrual bleeding and pelvic pain.
5. Transgender Healthcare
In transgender youth, this compound serves as a puberty blocker, allowing individuals to delay the onset of secondary sexual characteristics until they are ready to make decisions about their gender identity .
6. Hirsutism and Polycystic Ovary Syndrome (PCOS)
Nafarelin is also used off-label for managing hirsutism and PCOS by reducing androgen levels through its action on gonadotropins.
Pharmacokinetics and Safety
Nafarelin is rapidly absorbed after intranasal administration, with peak plasma concentrations reached within approximately 26 minutes. The drug exhibits a bioavailability of about 2.8% . Studies indicate that prolonged use may lead to certain side effects, including bone density loss; therefore, monitoring during treatment is advised.
Mécanisme D'action
Nafarelin (acetate) acts as a potent agonist of gonadotropin-releasing hormone (GnRH). Upon administration, it initially stimulates the release of LH and FSH from the pituitary gland, leading to a temporary increase in gonadal steroidogenesis. With repeated dosing, it desensitizes the GnRH receptors, resulting in decreased secretion of gonadal steroids. This suppression of gonadal steroids leads to the therapeutic effects observed in conditions like endometriosis and central precocious puberty .
Comparaison Avec Des Composés Similaires
La nafaréline (acétate) est comparée à d'autres analogues de la GnRH tels que la goséréline, la leuprolide et la triptoréline. Bien que tous ces composés partagent un mécanisme d'action similaire, la nafaréline (acétate) est unique par sa voie d'administration intranasale, qui offre confort et facilité d'utilisation. De plus, il a été démontré que la nafaréline (acétate) atteint une suppression hypophysaire efficace avec un nombre de doses et une durée d'administration plus courts par rapport à certains autres analogues .
Composés similaires
- Goséréline
- Leuprolide
- Triptorelina
Activité Biologique
Nafarelin acetate is a synthetic analog of gonadotropin-releasing hormone (GnRH) that serves multiple therapeutic purposes, particularly in the management of conditions like endometriosis and benign prostatic hyperplasia. This article delves into its biological activity, pharmacokinetics, mechanisms of action, and relevant clinical studies.
This compound acts primarily as a GnRH agonist . Initially, it stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, leading to increased gonadal steroidogenesis. However, with continued administration, it suppresses the secretion of these hormones due to downregulation of GnRH receptors in the pituitary gland. This results in decreased levels of estrogen and testosterone, effectively inducing a state of hormonal suppression.
Pharmacokinetics
The pharmacokinetic profile of this compound varies between populations but generally includes:
- Absorption : Rapid absorption occurs after intranasal administration, with peak serum concentrations reached within 10 to 45 minutes. For instance, after a single dose of 400 µg in adults, peak concentrations averaged 1.8 ng/mL with a bioavailability of about 2.8% .
- Half-Life : The average serum half-life is approximately 2.5 to 3 hours depending on the dosage and method of administration .
- Metabolism : Nafarelin is metabolized primarily in the liver, with several metabolites identified; however, the pharmacological activity of these metabolites remains largely uncharacterized .
Clinical Applications
This compound has been utilized in various clinical settings:
1. Endometriosis Treatment
A double-blind study comparing this compound (400 µg daily) with danazol (600 mg daily) demonstrated significant regression in endometriosis symptoms. After six months:
Despite both treatments being effective in reducing symptoms, nafarelin was associated with fewer androgenic side effects compared to danazol.
2. Benign Prostatic Hyperplasia (BPH)
In a study involving nine patients with BPH treated with subcutaneous this compound (400 µg/day), significant decreases in prostate size were observed:
- Mean size reduction : 75.8% from baseline after four months (p < 0.005).
- Reversal post-treatment : Prostate size returned to near baseline six months after cessation .
Side Effects and Considerations
Common side effects associated with this compound include:
- Menopausal symptoms : Hot flashes, vaginal dryness, and headaches.
- Bone density loss : Treatment can lead to significant reductions in vertebral trabecular bone density, which may not fully recover post-treatment .
Case Study: Pre-operative Treatment for Endometriosis
A case report highlighted the use of this compound for pre-operative treatment of endometriomas, demonstrating its effectiveness in reducing lesion size before surgical intervention .
Research Findings Table
Propriétés
IUPAC Name |
acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H83N17O13.C2H4O2/c1-36(2)25-48(58(89)76-47(13-7-23-71-66(68)69)65(96)83-24-8-14-54(83)64(95)73-33-55(67)86)77-60(91)50(28-38-15-18-39-9-3-4-10-40(39)26-38)78-59(90)49(27-37-16-19-43(85)20-17-37)79-63(94)53(34-84)82-61(92)51(29-41-31-72-45-12-6-5-11-44(41)45)80-62(93)52(30-42-32-70-35-74-42)81-57(88)46-21-22-56(87)75-46;1-2(3)4/h3-6,9-12,15-20,26,31-32,35-36,46-54,72,84-85H,7-8,13-14,21-25,27-30,33-34H2,1-2H3,(H2,67,86)(H,70,74)(H,73,95)(H,75,87)(H,76,89)(H,77,91)(H,78,90)(H,79,94)(H,80,93)(H,81,88)(H,82,92)(H4,68,69,71);1H3,(H,3,4)/t46-,47-,48-,49-,50+,51-,52-,53-,54-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJYDLHACHDKAJ-CFWZQLQRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H87N17O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
76932-56-4 (Parent) | |
Record name | Nafarelin acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076932600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50227720 | |
Record name | Nafarelin acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50227720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76932-60-0 | |
Record name | Nafarelin acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076932600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nafarelin acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50227720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NAFARELIN ACETATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH2HMT9YBQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Nafarelin acetate?
A1: this compound is a decapeptide with the sequence: Pyr-His-Trp-Ser-Tyr-D-Nal-Leu-Arg-Pro-Gly-NH2. Its molecular formula is C52H68N14O12 and its molecular weight is 1073.2 g/mol. [, , ]
Q2: Is there any spectroscopic data available for this compound?
A2: While the provided articles don't delve deeply into spectroscopic characterization, one study utilizes nuclear magnetic resonance (NMR) and mass spectrometry to identify 2-naphthylacetic acid as a major urinary metabolite. []
Q3: How is this compound formulated for controlled release?
A3: this compound can be encapsulated in poly(d,l-lactide-co-glycolide) (PLGA) microspheres for controlled release. [, , ] This method has demonstrated continuous in vivo release for durations of 40-44 days. []
Q4: What factors influence the release profile of this compound from PLGA microspheres?
A4: Several factors influence the release profile, including the percentage of peptide loading, polymer lactide/glycolide ratio, polymer molecular weight, microsphere size, and the number of microspheres administered. [, , ]
Q5: What is the pharmacokinetic profile of this compound?
A5: Following intravenous administration in rhesus monkeys, this compound exhibits a terminal plasma half-life of 120 minutes and a systemic clearance of 2.7 ml/min/kg. [] In rats, these values are 33.6 minutes and 12.0 ml/min/kg, respectively. []
Q6: How does the route of administration affect this compound absorption?
A6: Intranasal administration in rhesus monkeys shows rapid absorption with peak levels at 15-30 minutes and a bioavailability of about 2% compared to subcutaneous injection. [] The nasal dose response is nonlinear, possibly due to absorption mechanisms. []
Q7: What are the major metabolites of this compound?
A7: In rhesus monkeys, about 80% of radiolabeled this compound is excreted in urine. [] Major urinary metabolites include the 5-10-hexapeptide amide, the 6-10-pentapeptide amide, the 5-7-tripeptide, the 6-7-dipeptide, and 2-naphthylacetic acid. []
Q8: What are the applications of this compound in in vitro fertilization (IVF)?
A8: this compound is used in IVF for pituitary suppression in ovulation induction protocols. [, , , , , ] Studies show comparable efficacy to other GnRH agonists like Leuprolide acetate, with potential advantages in reducing hMG requirements and the number of frozen embryos. [, , ]
Q9: Are there any animal models used to study this compound?
A9: this compound has been studied in various animal models. In female rats, it exhibits 200 times the potency of Luteinizing hormone-releasing hormone (LHRH) in suppressing estrus. [] Studies in beagle bitches demonstrate its potential as a long-term reversible contraceptive. [, ]
Q10: Are there strategies to improve this compound delivery to specific tissues?
A10: Research has explored PLGA nanospheres for targeted delivery of this compound. [, , ] One study investigated aerosolization of these nanospheres for potential pulmonary delivery, finding that freeze-drying with a hydrophilic surfactant and mixing with lactose improved inhalation characteristics. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.